2-(3-METHYLPHENOXY)-N-{1-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE
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Overview
Description
2-(3-METHYLPHENOXY)-N-{1-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is a synthetic organic compound belonging to the class of phenoxy acetamides. These compounds are known for their diverse pharmacological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-N-{1-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE typically involves the reaction of 3-methylphenoxyacetic acid with 1-methyl-2-aminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with another equivalent of 3-methylphenoxyacetic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-N-{1-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-METHYLPHENOXY)-N-{1-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-N-{1-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-2-{[(2-methylphenoxy)acetyl]amino}ethyl)-2-(2-methylphenoxy)acetamide
- N-(1-methyl-2-{[(4-methylphenoxy)acetyl]amino}ethyl)-2-(4-methylphenoxy)acetamide
Uniqueness
2-(3-METHYLPHENOXY)-N-{1-[2-(3-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is unique due to its specific substitution pattern on the phenoxy groups, which can influence its pharmacological properties and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[2-[[2-(3-methylphenoxy)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-15-6-4-8-18(10-15)26-13-20(24)22-12-17(3)23-21(25)14-27-19-9-5-7-16(2)11-19/h4-11,17H,12-14H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
PKDUUNZTDFETQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=CC(=C2)C |
Origin of Product |
United States |
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